molecular formula C13H20N2OS2 B3127865 N-[bis(ethylsulfanyl)methyl]-N'-(4-methylphenyl)urea CAS No. 338752-78-6

N-[bis(ethylsulfanyl)methyl]-N'-(4-methylphenyl)urea

Cat. No.: B3127865
CAS No.: 338752-78-6
M. Wt: 284.4 g/mol
InChI Key: OHULBRBTPAQGBF-UHFFFAOYSA-N
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Description

N-[bis(ethylsulfanyl)methyl]-N’-(4-methylphenyl)urea is a versatile chemical compound known for its remarkable properties and applications in various fields, including pharmaceuticals and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[bis(ethylsulfanyl)methyl]-N’-(4-methylphenyl)urea typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is both practically simple and scalable, making it suitable for industrial production. The reaction conditions are mild and efficient, promoting high yields and chemical purity.

Industrial Production Methods: Industrial production of N-[bis(ethylsulfanyl)methyl]-N’-(4-methylphenyl)urea follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure consistent product quality and yield. The use of environmentally friendly and resource-efficient methods is emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: N-[bis(ethylsulfanyl)methyl]-N’-(4-methylphenyl)urea undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the molecule that are reactive under specific conditions.

Common Reagents and Conditions: Common reagents used in the reactions of N-[bis(ethylsulfanyl)methyl]-N’-(4-methylphenyl)urea include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles in determining the reaction outcome.

Major Products Formed: The major products formed from the reactions of N-[bis(ethylsulfanyl)methyl]-N’-(4-methylphenyl)urea depend on the specific reaction pathway. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

N-[bis(ethylsulfanyl)methyl]-N’-(4-methylphenyl)urea is widely used in scientific research due to its unique properties. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is investigated for its potential therapeutic applications, including its role as a pharmacological agent. In industry, it is utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[bis(ethylsulfanyl)methyl]-N’-(4-methylphenyl)urea involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to modulate specific biochemical processes, which can lead to therapeutic outcomes. The exact molecular targets and pathways involved are subjects of ongoing research, aiming to elucidate the detailed mechanisms underlying its biological activity.

Comparison with Similar Compounds

N-[bis(ethylsulfanyl)methyl]-N’-(4-methylphenyl)urea can be compared with other similar compounds, such as 1-[bis(ethylsulfanyl)methyl]-3-(4-methoxyphenyl)urea . While these compounds share structural similarities, N-[bis(ethylsulfanyl)methyl]-N’-(4-methylphenyl)urea is unique in its specific functional groups and chemical behavior. This uniqueness contributes to its distinct applications and potential advantages in various fields.

List of Similar Compounds:
  • 1-[bis(ethylsulfanyl)methyl]-3-(4-methoxyphenyl)urea
  • N,N-bis(2-ethylhexyl)-4-methyl-1H-benzotriazole-1-methylamine

Properties

IUPAC Name

1-[bis(ethylsulfanyl)methyl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2OS2/c1-4-17-13(18-5-2)15-12(16)14-11-8-6-10(3)7-9-11/h6-9,13H,4-5H2,1-3H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHULBRBTPAQGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(NC(=O)NC1=CC=C(C=C1)C)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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